Tert-butyl propaneperoxoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

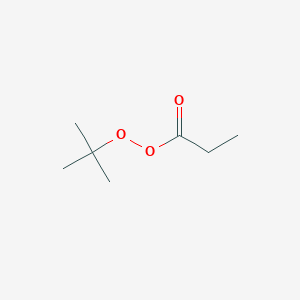

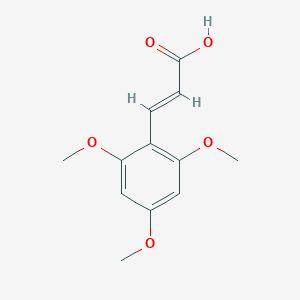

Tert-butyl propaneperoxoate (TBPP) is a chemical compound widely used in scientific research for its ability to generate free radicals. TBPP is a peroxide compound that is commonly used as an initiator in radical polymerization reactions.

Mechanism Of Action

Tert-butyl propaneperoxoate generates free radicals through a homolytic cleavage of the peroxide bond. The generated free radicals can initiate polymerization reactions, which lead to the formation of long polymer chains.

Biochemical And Physiological Effects

Tert-butyl propaneperoxoate is not used in drug development or as a therapeutic agent. Therefore, there is no information available regarding its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tert-butyl propaneperoxoate as an initiator in radical polymerization reactions is its high reactivity. Tert-butyl propaneperoxoate can initiate polymerization reactions at low temperatures, which allows for the preparation of temperature-sensitive materials. Another advantage is its low toxicity compared to other peroxide initiators. However, one of the limitations of using Tert-butyl propaneperoxoate is its instability. It can decompose rapidly, which limits its shelf life.

Future Directions

Tert-butyl propaneperoxoate has potential applications in the preparation of advanced materials such as nanocomposites, sensors, and drug delivery systems. Future research should focus on developing new synthetic methods for Tert-butyl propaneperoxoate with improved stability and reactivity. Additionally, research should be conducted to explore the use of Tert-butyl propaneperoxoate in the synthesis of new materials with unique properties and applications.

Conclusion:

Tert-butyl propaneperoxoate is a peroxide compound widely used in scientific research as an initiator in radical polymerization reactions. It has several advantages, including high reactivity and low toxicity. However, its instability limits its shelf life. Tert-butyl propaneperoxoate has potential applications in the preparation of advanced materials, and future research should focus on developing new synthetic methods and exploring its use in the synthesis of new materials.

Synthesis Methods

Tert-butyl propaneperoxoate can be synthesized by the reaction of tert-butyl hydroperoxide (TBHP) with propanoic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces Tert-butyl propaneperoxoate and water as byproducts.

Scientific Research Applications

Tert-butyl propaneperoxoate is widely used in scientific research as an initiator in radical polymerization reactions. It is also used in the synthesis of various organic compounds, including ketones, aldehydes, and esters. Tert-butyl propaneperoxoate is also used in the preparation of various materials such as resins, adhesives, and coatings.

properties

CAS RN |

14206-05-4 |

|---|---|

Product Name |

Tert-butyl propaneperoxoate |

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

tert-butyl propaneperoxoate |

InChI |

InChI=1S/C7H14O3/c1-5-6(8)9-10-7(2,3)4/h5H2,1-4H3 |

InChI Key |

BBXFLQCFPROIMX-UHFFFAOYSA-N |

SMILES |

CCC(=O)OOC(C)(C)C |

Canonical SMILES |

CCC(=O)OOC(C)(C)C |

Other CAS RN |

14206-05-4 |

synonyms |

Propaneperoxoic acid, 1,1-dimethylethyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)